molecular formula C17H15F2N3O B11183616 2-[(2,5-difluorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one

2-[(2,5-difluorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one

Cat. No.: B11183616
M. Wt: 315.32 g/mol
InChI Key: LSTMJYFEBQCCLW-UHFFFAOYSA-N
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Description

2-[(2,5-difluorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazinoindazole core and a difluorophenylmethyl group. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-difluorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one typically involves multiple steps, starting with the preparation of the pyrazinoindazole core. The difluorophenylmethyl group is then introduced through a series of reactions, including halogenation and nucleophilic substitution. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethyl sulfoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts, such as palladium or platinum, can also be employed to facilitate specific reaction steps and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-difluorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Compounds with new functional groups replacing fluorine atoms.

Scientific Research Applications

2-[(2,5-difluorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2,5-difluorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenylmethyl group enhances its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-difluorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one
  • 2-[(2,6-difluorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one
  • 2-[(3,5-difluorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one

Uniqueness

The unique positioning of the fluorine atoms in 2-[(2,5-difluorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one enhances its chemical stability and reactivity compared to similar compounds. This specific arrangement allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15F2N3O

Molecular Weight

315.32 g/mol

IUPAC Name

2-[(2,5-difluorophenyl)methyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one

InChI

InChI=1S/C17H15F2N3O/c18-12-5-6-14(19)11(9-12)10-21-7-8-22-16(17(21)23)13-3-1-2-4-15(13)20-22/h5-9H,1-4,10H2

InChI Key

LSTMJYFEBQCCLW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN3C=CN(C(=O)C3=C2C1)CC4=C(C=CC(=C4)F)F

Origin of Product

United States

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